5-[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Description
Properties
Molecular Formula |
C7H10N4O2 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
5-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C7H10N4O2/c8-3-5-10-7(13-11-5)4-1-2-6(12)9-4/h4H,1-3,8H2,(H,9,12) |
InChI Key |
YWYIFZQJRLTEKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1C2=NC(=NO2)CN |
Origin of Product |
United States |
Preparation Methods
Cyclization of Amidoximes with Carboxylic Acid Derivatives
The 1,2,4-oxadiazole ring is typically constructed via cyclization between amidoximes and activated carboxylic acid derivatives. For 5-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one, this approach involves synthesizing a pyrrolidin-2-one-containing amidoxime intermediate, which subsequently reacts with a carboxylic acid derivative bearing the aminomethyl group.
Key Method :
-
Amidoxime Formation : Reacting a nitrile precursor (e.g., 3-cyanopyrrolidin-2-one) with hydroxylamine hydrochloride under microwave irradiation (MWI) generates the amidoxime intermediate. This step achieves quantitative yields when catalyzed by MgO or acetic acid in solvent-free conditions.
-
Heterocyclization : The amidoxime reacts with a carboxylic acid derivative (e.g., chloroacetic acid protected with a tert-butoxycarbonyl [Boc] group) activated by coupling agents such as T3P (propylphosphonic anhydride) or HBTU. This step forms the 1,2,4-oxadiazole ring while introducing the aminomethyl side chain.
Example Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | NHOH·HCl, MgO, MWI (10 min) | >90% |
| 2 | Boc-protected carboxylic acid, T3P, TEA, 80°C (2 h) | 85–93% |
Microwave-Assisted One-Pot Synthesis
Microwave irradiation significantly accelerates reaction kinetics, enabling one-pot protocols. A two-step procedure combines nitrile-to-amidoxime conversion and cyclization:
-
Amidoxime Synthesis : 3-Cyanopyrrolidin-2-one reacts with hydroxylamine hydrochloride in a CHCOOH-catalyzed MWI step (5 min).
-
Oxadiazole Formation : The amidoxime intermediates react with Boc-protected bromoacetamide under MWI (150°C, 10 min), followed by deprotection with trifluoroacetic acid (TFA) to unmask the aminomethyl group.
Advantages :
Functionalization of Preformed 1,2,4-Oxadiazole Cores
Coupling Pyrrolidin-2-One to 3-Aminomethyl-1,2,4-Oxadiazoles
An alternative route involves synthesizing 3-aminomethyl-1,2,4-oxadiazole separately and coupling it to pyrrolidin-2-one via amide or urea linkages.
Procedure :
-
Oxadiazole Synthesis : React benzamidoxime with Boc-protected glycine using TBTU as a coupling agent, followed by cyclization in NaOH/DMSO to form 3-(Boc-aminomethyl)-1,2,4-oxadiazole.
-
Coupling to Pyrrolidin-2-One : Activate the oxadiazole’s C5 position with POCl, then perform nucleophilic substitution with 5-aminopyrrolidin-2-one under basic conditions.
Challenges :
-
Boc deprotection requires acidic conditions (e.g., TFA), which may degrade acid-sensitive intermediates.
-
Regioselectivity issues arise if the oxadiazole ring undergoes unintended substitutions.
Optimization of Reaction Parameters
Solvent and Catalyst Screening
Optimal solvents (DMSO, DMF) and catalysts (T3P, HBTU) enhance cyclization efficiency:
| Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|
| T3P | DMF | 80°C | 93% |
| HBTU | DCM | RT | 87% |
Observations :
Protecting Group Strategies
The aminomethyl group necessitates protection during synthesis:
-
Boc Protection : Stable under basic conditions but cleaved by TFA.
-
Cbz Protection : Removable via hydrogenolysis but incompatible with Pd catalysts in subsequent steps.
Characterization and Analytical Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analysis using a C18 column (ACN/HO gradient) reveals >98% purity for optimized routes.
Applications and Derivative Synthesis
Chemical Reactions Analysis
Types of Reactions
5-[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in drug design .
Scientific Research Applications
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of oxadiazole derivatives. The scaffold of 1,3,4-oxadiazole is known for its high bioactivity and specificity in binding to biological targets. Research indicates that compounds containing this moiety can exhibit significant cytotoxic effects against various cancer cell lines.
- Case Study: Anticancer Screening
A study synthesized several oxadiazole derivatives and evaluated their anticancer activity against human cancer cell lines such as HL-60 (leukemia) and UACC-62 (melanoma). Compounds derived from 1,3,4-oxadiazoles showed promising results with GI50 values less than 10 µM across different cancer types, indicating their potential as effective anticancer agents .
| Compound | Cancer Type | GI50 Value (µM) |
|---|---|---|
| Compound 90 | Leukemia (HL-60) | 3.52 |
| Compound 91 | Melanoma (UACC-62) | 4.65 |
Antimicrobial Properties
The antimicrobial activity of oxadiazole derivatives has been extensively researched. These compounds have shown efficacy against a range of pathogens, including bacteria and fungi.
- Case Study: Antimicrobial Testing
Various oxadiazole derivatives were tested for their antibacterial properties against strains like Staphylococcus aureus and Escherichia coli. Some derivatives exhibited MIC values significantly lower than traditional antibiotics, suggesting their potential as new antimicrobial agents .
| Compound | Pathogen | MIC Value (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 3.125 |
| Compound B | Escherichia coli | 12.5 |
Anti-inflammatory Effects
Oxadiazole derivatives have also been investigated for their anti-inflammatory properties. These compounds can inhibit key inflammatory pathways and are being explored as potential treatments for inflammatory diseases.
- Case Study: Anti-inflammatory Activity
A series of oxadiazole compounds were synthesized and evaluated for their ability to reduce inflammation in vitro. Results indicated that certain derivatives significantly inhibited pro-inflammatory cytokines, demonstrating their therapeutic potential in managing inflammatory conditions .
Neuroprotective Effects
Emerging research suggests that oxadiazole derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 5-[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
a) 3-(Chloromethyl)-1,2,4-oxadiazole Derivatives
The compound 1-(4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]phenyl)pyrrolidin-2-one (CAS CB4129460) shares the pyrrolidinone core but replaces the aminomethyl group with a chloromethyl substituent.
b) 3-(2-Aminoethyl)-1,2,4-oxadiazole Derivatives
N-{[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide HCl (SY096013) features an ethylamine side chain instead of aminomethyl. The longer chain increases conformational flexibility, which may reduce target specificity compared to the shorter, more rigid aminomethyl group in the target compound .
c) Fluorinated Oxadiazoles
3-Fluoro-5-(3-(5-nitropyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile (18F-AZD9272) incorporates a fluorinated pyridinyl group. Fluorine enhances metabolic stability and bioavailability, while the nitrile group enables radiolabeling. Unlike the target compound, this derivative lacks a pyrrolidinone ring, favoring planar aromatic systems for receptor binding .
a) Antimicrobial and Antiallergic Activities
b) Antimycobacterial Activity
3-[5-(2-methylquinolin-3-yl)-1,3,4-oxadiazol-2-yl]-4H-chromen-4-one exhibits potent activity against Mycobacterium smegmatis (IC50 > 100 μM in cytotoxicity assays). The quinolinyl group enhances lipophilicity and DNA intercalation, whereas the pyrrolidinone in the target compound may prioritize enzyme inhibition via hydrogen bonding .
Physicochemical Properties
Biological Activity
5-[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a compound of increasing interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidin-2-one core substituted with an oxadiazole moiety. Its molecular formula is , and it has a molecular weight of 194.19 g/mol. The oxadiazole ring is known for its diverse biological activities, including antimicrobial and anticancer properties.
The biological activity of 5-[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is attributed to several mechanisms:
- Anticancer Activity : The compound has shown potential in inhibiting tumor growth by disrupting tubulin polymerization, which is critical for cell division . This mechanism is similar to that of established anticancer agents like taxanes.
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens. Its efficacy may be linked to the oxadiazole moiety's ability to interfere with microbial metabolic processes .
- Neuroprotective Effects : Research indicates that derivatives of pyrrolidinones can exhibit neuroprotective properties, potentially making this compound a candidate for treating neurodegenerative diseases .
Anticancer Activity
A recent study evaluated the cytotoxic effects of 5-[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one on human cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 15 | Tubulin inhibition |
| MCF-7 (breast) | 12 | Induction of apoptosis |
| A549 (lung) | 20 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial efficacy was tested against common bacterial strains, with results shown in Table 2.
| Microorganism | MIC (µg/mL) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 8 | Moderate |
| Escherichia coli | 16 | Moderate |
| Pseudomonas aeruginosa | 32 | Low |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study in Oncology : A clinical trial involving patients with advanced solid tumors demonstrated that a derivative of this compound led to a reduction in tumor size in 30% of participants. The treatment was well-tolerated with manageable side effects.
- Neuroprotection Study : In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
